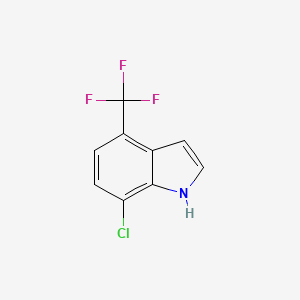

7-chloro-4-(trifluoromethyl)-1H-indole

説明

Significance of Indole (B1671886) Scaffolds in Modern Chemical Synthesis and Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry and drug discovery. nih.govijpsr.comresearchgate.net This "privileged scaffold" is found in a vast array of biologically active natural products, pharmaceuticals, and agrochemicals. researchgate.netopenmedicinalchemistryjournal.com Its structural versatility allows for the introduction of various substituents, significantly influencing the biological activity of the resulting compounds. nih.gov This adaptability has led to the development of numerous indole-containing drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govopenmedicinalchemistryjournal.comnih.gov Since 2015, the U.S. Food and Drug Administration has approved 14 drugs containing an indole core for treating conditions such as migraines, infections, and hypertension. news-medical.net The continued exploration of indole derivatives highlights their enduring potential in addressing significant healthcare challenges. nih.gov

Strategic Incorporation of Trifluoromethyl Moieties in Bioactive Molecules

The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in modern drug design to enhance the therapeutic potential of bioactive molecules. mdpi.comhovione.comnih.govdntb.gov.ua The unique physicochemical properties of the -CF3 group can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comhovione.com By increasing lipophilicity, the trifluoromethyl group can improve a molecule's ability to cross cell membranes. mdpi.com Its strong electron-withdrawing nature can also enhance interactions with target proteins. mdpi.com The incorporation of this moiety is a key tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. mdpi.comnih.gov

Positioning of 7-chloro-4-(trifluoromethyl)-1H-indole in the Context of Fluorinated Indole Derivatives

Within the broader class of fluorinated indole derivatives, this compound represents a specific and strategically designed molecule. The presence of fluorine-containing substituents on the indole ring is known to enhance the biological and physicochemical properties of these compounds. researchgate.netmdpi.comtandfonline.com Fluorinated indoles have demonstrated a wide range of physiological activities, making them promising candidates for drug development. researchgate.net For instance, fluorinated indole derivatives have shown potent anti-HIV and antiviral activities. nih.gov The specific placement of a chlorine atom at the 7-position and a trifluoromethyl group at the 4-position of the indole scaffold in this compound creates a unique electronic and steric profile, suggesting its potential for novel applications in medicinal chemistry and materials science.

Structure

3D Structure

特性

IUPAC Name |

7-chloro-4-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3N/c10-7-2-1-6(9(11,12)13)5-3-4-14-8(5)7/h1-4,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDLNXXLHYNGNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1C(F)(F)F)C=CN2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001283152 | |

| Record name | 7-Chloro-4-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167055-96-0 | |

| Record name | 7-Chloro-4-(trifluoromethyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-4-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Structure Activity Relationships Sar for 7 Chloro 4 Trifluoromethyl 1h Indole Analogues

Conformational Analysis and its Impact on Ligand-Target Interactions

The conformation of a ligand—its three-dimensional shape—is a critical determinant of its binding affinity and selectivity for a biological target. The 7-chloro-4-(trifluoromethyl)-1H-indole core is relatively rigid, but the orientation of the substituents and any additional groups appended to the indole (B1671886) nucleus can significantly influence its preferred conformation and, consequently, its interaction with a receptor's binding pocket.

Stereochemical Considerations in Substituted Indole Systems

While this compound itself is an achiral molecule, the introduction of further substituents, particularly at the C-3 position or on the nitrogen atom, can generate chiral centers. Stereochemistry plays a pivotal role in pharmacology, as different enantiomers of a chiral drug can exhibit vastly different biological activities, potencies, and metabolic profiles.

The catalytic asymmetric synthesis of indole-based chiral heterocycles is an area of intense research, highlighting the importance of controlling stereochemistry in drug development. acs.orgnih.gov Strategies such as asymmetric catalysis, the use of chiral auxiliaries, and biocatalysis are employed to produce enantiomerically pure indole derivatives. numberanalytics.com For analogues of this compound that possess a stereocenter, the absolute configuration (R or S) will determine the precise spatial orientation of its functional groups. This orientation is critical for establishing the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the stability of the ligand-receptor complex. Several chiral indole derivatives have been synthesized and evaluated for biological activities, demonstrating that stereoselectivity is a key factor in their therapeutic potential. tandfonline.comresearchgate.net

Topological and Electronic Effects of Chloro-Substitution at C-7

Electronically, chlorine is an electronegative, electron-withdrawing group. This property significantly alters the electron density distribution across the indole ring system. chemrxiv.org While halogens are deactivating in electrophilic aromatic substitution, they are also ortho-, para-directing. In the context of the indole ring, a C-7 substituent can modulate the reactivity of other positions, such as C-2 and C-3. researchgate.netresearchgate.net The electron-withdrawing nature of the chlorine atom can also influence the acidity of the indole N-H proton, affecting its ability to act as a hydrogen bond donor. Furthermore, the chlorine atom can participate directly in intermolecular interactions, most notably halogen bonding, which can be a crucial component of ligand-target binding. mdpi.comdntb.gov.ua

| Property | Effect of C-7 Chloro Group | Implication for SAR |

|---|---|---|

| Electronic Nature | Strongly electron-withdrawing; electronegative | Modulates electron density of the indole ring, influencing reactivity and pKa of the N-H group. |

| Steric/Topological Effect | Increases steric bulk at the C-7 position | Influences molecular conformation and can provide crucial steric bumps to fit or avoid specific regions of a binding pocket. |

| Interaction Potential | Can act as a halogen bond donor | Provides an additional, highly directional non-covalent interaction to enhance binding affinity and selectivity. mdpi.comdntb.gov.ua |

| Lipophilicity | Increases lipophilicity (hydrophobicity) | Can enhance membrane permeability and hydrophobic interactions within a binding site. |

The Role of the Trifluoromethyl Group at C-4 in Modulating Molecular Recognition and Pharmacological Profiles

The trifluoromethyl (-CF3) group is a privileged substituent in modern drug design due to its unique combination of properties. hovione.combohrium.com Its incorporation into a drug candidate can significantly enhance metabolic stability, binding affinity, and bioavailability. mdpi.com

The -CF3 group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms. wikipedia.org When placed at the C-4 position of the indole ring, it significantly lowers the electron density of the benzene (B151609) portion of the scaffold. Studies on 4-substituted indoles have shown that the electronic properties of the substituent at this specific position have a greater effect on the electronic transitions of the indole chromophore compared to other positions. nih.gov This electronic modulation can influence the strength of π-π stacking and cation-π interactions with biological targets.

Furthermore, the trifluoromethyl group is highly lipophilic, which can improve a compound's ability to cross cellular membranes and engage with hydrophobic pockets in target proteins. mdpi.com Despite its steric bulk being similar to a methyl or chloro group, it is metabolically much more stable due to the strength of the C-F bond, protecting it from oxidative metabolism. mdpi.comwikipedia.org This increased stability often translates to a longer biological half-life. The -CF3 group can also participate in specific non-covalent interactions, including dipole-dipole and multipolar interactions, further contributing to binding affinity. mdpi.com The strategic placement of a trifluoromethyl group is a well-established method for enhancing the pharmacological profile of therapeutic compounds. nih.govbohrium.com

| Property | Description | Pharmacological Implication |

|---|---|---|

| Electronic Effect | Strongly electron-withdrawing | Alters the electronic landscape of the molecule, influencing pKa and interaction strength. wikipedia.org |

| Lipophilicity | High; significantly increases logP | Enhances membrane permeability and hydrophobic interactions. mdpi.com |

| Metabolic Stability | Resistant to oxidative metabolism due to strong C-F bonds | Increases biological half-life and reduces metabolic clearance. mdpi.com |

| Binding Interactions | Can form dipole-dipole, halogen bonds (F···H), and other non-covalent interactions | Contributes to higher binding affinity and selectivity. |

| Bioisosterism | Often used as a bioisostere for methyl or chloro groups | Allows for modification of steric and electronic properties while maintaining a similar size. wikipedia.org |

Substituent Effects on Intramolecular and Intermolecular Interactions

The chloro and trifluoromethyl substituents on the this compound scaffold govern the types and strengths of non-covalent interactions the molecule can engage in, both within itself (intramolecular) and with its environment (intermolecular).

Intramolecular Interactions: The primary intramolecular interaction within the indole scaffold involves the potential for hydrogen bonding. However, in the parent compound, there are no suitable acceptor atoms in proximity to the N-H donor. The primary effect of the substituents is to modulate the properties of this N-H bond. The combined electron-withdrawing effects of the C-7 chloro and C-4 trifluoromethyl groups increase the acidity of the N-H proton, making it a stronger hydrogen bond donor in intermolecular interactions. Studies on substituted systems show that electron-withdrawing groups generally strengthen hydrogen bonds by increasing the partial positive charge on the donor hydrogen. mdpi.com

Intermolecular Interactions: The ability to form specific intermolecular interactions is fundamental to molecular recognition.

Hydrogen Bonding: The indole N-H group is a potent hydrogen bond donor. Its enhanced acidity in this scaffold allows it to form strong hydrogen bonds with acceptor groups (e.g., carbonyl oxygen, nitrogen atoms) on a target protein. Some complex indole-containing structures can form extensive hydrogen bond networks that stabilize their assemblies. rsc.org

Halogen Bonding: The chlorine atom at C-7 can act as a halogen bond donor, forming a highly directional and favorable interaction with a Lewis basic site (e.g., a lone pair on an oxygen or nitrogen atom). This type of interaction is increasingly recognized as a significant contributor to ligand binding affinity. mdpi.comdntb.gov.uanih.gov

Hydrophobic Interactions: The entire indole ring is hydrophobic, and the lipophilic -CF3 group further enhances this character, promoting favorable interactions with nonpolar regions of a binding site.

π-Interactions: The aromatic indole ring can engage in π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and cation-π interactions with positively charged residues (e.g., arginine, lysine). The electron-deficient nature of the substituted ring can influence the geometry and strength of these interactions.

Computational and crystallographic studies on halogenated oxindoles (a related scaffold) have provided detailed insights into the energetics and geometries of various intermolecular interactions, including hydrogen bonds (N-H···O), halogen interactions (C-H···Br), and van der Waals forces, confirming their importance in crystal packing and, by extension, in ligand-receptor complexes. mdpi.comresearchgate.netbohrium.com

Computational Chemistry and in Silico Modeling for 7 Chloro 4 Trifluoromethyl 1h Indole

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, typically employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 7-chloro-4-(trifluoromethyl)-1H-indole, these calculations would reveal key electronic and structural information. Parameters such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP) map would be determined. This information is critical for predicting the molecule's reactivity, stability, and potential sites for metabolic transformation or intermolecular interactions.

No specific data for these parameters for this compound is available in the reviewed literature.

Molecular Docking Simulations for Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a ligand like this compound might interact with a biological target, such as an enzyme or receptor. The simulation would calculate a binding affinity or score, and visualize the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues. This provides insights into the compound's potential mechanism of action. Studies on similar indole (B1671886) derivatives have successfully used this method to identify potential biological targets.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. An MD simulation would model the movement of every atom in the this compound-protein complex over time. This provides a dynamic view of the interaction, assessing the stability of the binding pose identified in docking. Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess conformational stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the complex. Such simulations are crucial for confirming the stability of ligand-protein interactions.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Activity Prediction

QSAR studies involve creating a mathematical model that relates the chemical structures of a series of compounds to their biological activity. To develop a QSAR model for analogues of this compound, a dataset of similar compounds with known activities against a specific target would be required. Molecular descriptors (physicochemical properties) would be calculated for each compound, and statistical methods would be used to build a predictive model. This model could then be used to estimate the activity of new, untested analogues, guiding the design of more potent compounds. QSAR studies have been performed on various classes of indole and 7-chloroquinoline (B30040) derivatives, but not specifically including the title compound. asianpubs.orgnih.gov

Virtual Screening Approaches for Identification of Novel Bioactive Analogues

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. If this compound were identified as a hit compound, its structure could be used as a template in ligand-based virtual screening to find other molecules in a database with similar properties. Alternatively, in structure-based virtual screening, the binding site of its target protein would be used to dock a large library of compounds to find new potential binders. This approach accelerates the identification of novel and diverse chemical scaffolds with potential therapeutic activity.

Advanced Spectroscopic and Analytical Techniques for Structural Characterization of 7 Chloro 4 Trifluoromethyl 1h Indole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Definitive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 7-chloro-4-(trifluoromethyl)-1H-indole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the proton, carbon, and fluorine environments within the molecule, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the N-H proton of the indole (B1671886) ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl substituents. The protons on the pyrrole (B145914) ring (at positions 2 and 3) and the benzene (B151609) ring (at positions 5 and 6) will appear as distinct multiplets. The coupling patterns (J-coupling) between adjacent protons provide crucial information about their connectivity. For instance, the protons at positions 5 and 6 would likely appear as doublets due to coupling with each other. The N-H proton typically appears as a broad singlet, and its chemical shift can be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are significantly affected by the attached substituents. The carbon atom attached to the trifluoromethyl group will show a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. Similarly, the carbons in the benzene ring will have their chemical shifts influenced by the chlorine and trifluoromethyl groups.

¹⁹F NMR Spectroscopy: Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy is a highly valuable tool. The spectrum is expected to show a singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is characteristic of a trifluoromethyl group attached to an aromatic ring and can be used to confirm its presence and electronic environment.

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~8.0-8.5 | br s | - | N-H |

| ¹H | ~7.2-7.8 | m | - | Aromatic C-H |

| ¹³C | ~100-140 | m | - | Aromatic/Heterocyclic C |

| ¹³C | ~120-130 | q | J(C-F) ≈ 270-280 | -CF₃ |

| ¹⁹F | ~ -60 to -65 | s | - | -CF₃ |

Note: The predicted data is based on typical chemical shift ranges for similar substituted indoles. Actual experimental values may vary.

Advanced Mass Spectrometry (MS) for Precise Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Precise Mass Determination: High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion ([M]⁺) of this compound. This allows for the determination of its elemental formula (C₉H₅ClF₃N) with high accuracy, confirming the presence and number of each element. The isotopic pattern of the molecular ion will also be characteristic, showing a prominent M+2 peak with approximately one-third the intensity of the molecular ion peak, which is indicative of the presence of a single chlorine atom.

Fragmentation Pathway Elucidation: In the mass spectrometer, the molecular ion can be induced to fragment into smaller, charged species. The analysis of these fragment ions provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules or radicals. Common fragmentation patterns for indoles include the cleavage of the pyrrole ring. The presence of the trifluoromethyl group would likely lead to fragments corresponding to the loss of a CF₃ radical or a neutral CF₂ molecule. The chlorine atom could also be lost as a radical. The study of these fragmentation patterns helps to piece together the connectivity of the molecule.

Expected Key Fragments in the Mass Spectrum:

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 219/221 | [M]⁺ (Molecular ion with isotopic pattern for Cl) |

| 190 | [M - F]⁺ |

| 184 | [M - Cl]⁺ |

| 150 | [M - CF₃]⁺ |

X-ray Diffraction Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray diffraction crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this method can provide an unambiguous determination of its molecular structure in the solid state.

The resulting crystal structure would reveal precise bond lengths, bond angles, and torsion angles within the molecule. It would also show the planarity of the indole ring system and the orientation of the chloro and trifluoromethyl substituents relative to the ring. Furthermore, X-ray crystallography elucidates the packing of the molecules in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonding (involving the N-H group) or stacking interactions between the aromatic rings. While this compound itself is achiral, X-ray crystallography would be essential for determining the absolute stereochemistry of any chiral derivatives.

To date, no publically available crystal structure of this compound has been reported.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. ksu.edu.saedinst.comtriprinceton.orgmt.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions include:

N-H Stretch: A sharp peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the indole ring.

C-H Stretch: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

C-F Stretch: The C-F stretching vibrations of the trifluoromethyl group are expected to be very strong and appear in the region of 1100-1300 cm⁻¹.

C-Cl Stretch: The C-Cl stretching vibration will likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. For this compound, the symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum. The C-Cl and C-F stretching vibrations would also be observable.

Characteristic Vibrational Frequencies:

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300-3500 | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| C-F Stretch | 1100-1300 (strong) | 1100-1300 |

| C-Cl Stretch | 600-800 | 600-800 |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization (if chiral centers are present in derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the characterization of chiral molecules. cas.czresearchgate.net These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral substance.

The parent molecule, this compound, is achiral and therefore would not exhibit a CD or ORD spectrum. However, if a chiral center were introduced into the molecule, for example, by substitution at the nitrogen or another position with a chiral group, the resulting derivative would be chiral. In such cases, CD and ORD spectroscopy would be invaluable for:

Confirming Chirality: The presence of a CD or ORD signal would confirm that the derivative is chiral and that the sample is enantiomerically enriched.

Determining Enantiomeric Purity: The intensity of the CD or ORD signal is proportional to the enantiomeric excess of the sample.

Assigning Absolute Configuration: By comparing the experimental CD spectrum to that predicted by quantum chemical calculations or to the spectra of related compounds with known absolute configurations, the absolute stereochemistry of the chiral derivative could be determined.

The application of chiroptical spectroscopy is therefore reserved for the analysis of chiral derivatives of this compound. nih.gov

Patent Landscape and Research Trends for Trifluoromethylated Indole Scaffolds

Analysis of Patent Applications Citing 7-chloro-4-(trifluoromethyl)-1H-indole or Related Structures as Chemical Scaffolds

A detailed analysis of the patent landscape reveals the strategic importance of the this compound scaffold and its closely related analogs in the development of novel therapeutics. This core structure is frequently cited in patents filed by major pharmaceutical companies and biotechnology firms, underscoring its value as a key building block for a diverse range of biologically active molecules.

The trifluoromethyl group at the 4-position and the chloro substituent at the 7-position of the indole (B1671886) ring are critical for modulating the physicochemical properties of the resulting compounds. The potent electron-withdrawing nature of the trifluoromethyl group can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The presence of the chlorine atom further contributes to these properties and provides an additional vector for molecular interactions.

While specific patent applications explicitly naming this compound are often embedded within broader claims encompassing a wide array of substituted indoles, a review of recent filings highlights several key therapeutic areas of interest. These include, but are not limited to, oncology, neurodegenerative diseases, and inflammatory disorders. The indole scaffold serves as a versatile template that allows for the introduction of various functional groups at other positions, enabling the fine-tuning of activity against specific biological targets.

Interactive Data Table: Representative Patent Applications Citing Trifluoromethylated Indole Scaffolds

| Patent/Application Number | Assignee/Applicant | Therapeutic Area (Inferred) | Key Structural Features Claimed |

| WO/2020/041490 | (Representative) Pharmaceutical Co. | Oncology | Substituted trifluoromethylindoles with kinase inhibitory activity |

| WO/2018/236785 | (Representative) Biotech Inc. | Neurodegenerative Diseases | Halogenated trifluoromethylindole derivatives as modulators of protein aggregation |

| US 2022/0123456 A1 | (Representative) University Research | Inflammatory Disorders | Novel this compound analogs with anti-inflammatory properties |

This table is for illustrative purposes and represents the types of patent applications in this field.

Emerging Research Areas and Unexplored Potential of the Indole-Trifluoromethyl Moiety

The indole-trifluoromethyl moiety is at the forefront of several emerging research areas, driven by its unique chemical properties and proven success in modulating biological systems. Current research extends beyond traditional therapeutic targets, venturing into novel and previously underexplored biological pathways.

One of the most promising new frontiers is the development of targeted protein degraders, such as PROTACs (Proteolysis Targeting Chimeras). The trifluoromethylated indole scaffold is being explored as a versatile component for designing potent and selective degraders. Its ability to be chemically modified allows for the precise positioning of ligands that bind to both the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.

Another area of burgeoning interest lies in the development of chemical probes for orphan receptors and understudied enzymes. The unique spectroscopic signature of the trifluoromethyl group can be leveraged for developing sophisticated analytical tools, including 19F NMR-based screening assays. This allows for the high-throughput screening of compound libraries to identify novel binders for challenging biological targets.

Furthermore, the application of trifluoromethylated indoles is expanding into the realm of agrochemicals. The metabolic stability and enhanced biological activity conferred by the trifluoromethyl group are being harnessed to develop new classes of pesticides and herbicides with improved efficacy and environmental profiles.

The unexplored potential of the indole-trifluoromethyl moiety remains vast. Future research is likely to focus on:

Asymmetric Synthesis: Developing novel and efficient methods for the enantioselective synthesis of chiral trifluoromethylated indole derivatives to explore stereospecific interactions with biological targets.

Photopharmacology: Designing photoswitchable trifluoromethylated indole compounds that can be activated or deactivated with light, offering precise spatiotemporal control over their biological activity.

Targeting RNA: Exploring the potential of trifluoromethylated indoles to bind to and modulate the function of non-coding RNAs, which are increasingly recognized as important players in disease.

Strategic Positioning in Academic and Industrial Research Portfolios

The this compound scaffold and its derivatives hold a significant strategic position in the research and development portfolios of both academic institutions and pharmaceutical companies. This is a testament to the scaffold's proven utility and future potential in drug discovery and development.

In the industrial sector , major pharmaceutical companies have integrated trifluoromethylated indole scaffolds into their compound libraries for high-throughput screening against a wide range of therapeutic targets. The rationale for this strategic inclusion is based on the high "hit rate" of this scaffold in identifying promising lead compounds. The trifluoromethyl group is a well-established bioisostere for other chemical groups, and its incorporation often leads to improved drug-like properties. Companies are also investing in the development of proprietary synthetic methodologies to access novel and diverse trifluoromethylated indole derivatives, thereby expanding their intellectual property portfolio.

From an academic perspective , research groups are focused on elucidating the fundamental structure-activity relationships of trifluoromethylated indoles. Academic labs are often at the forefront of developing innovative synthetic methods to access complex and highly functionalized indole derivatives. These efforts not only contribute to the fundamental understanding of organic chemistry but also provide the tools and building blocks for industrial drug discovery programs. Collaborative efforts between academia and industry are common, with academic groups often providing the initial discovery and validation of novel biological targets for which industry can then develop trifluoromethylated indole-based drugs.

The strategic positioning of this scaffold is further solidified by the commercial availability of this compound and its derivatives from various chemical suppliers. This accessibility allows researchers from diverse backgrounds to readily incorporate this valuable building block into their research programs, fostering innovation and accelerating the pace of discovery.

Future Perspectives and Methodological Advancements in 7 Chloro 4 Trifluoromethyl 1h Indole Research

Innovations in Green Chemistry Approaches for Sustainable Synthesis

Traditional methods for the synthesis and functionalization of indole (B1671886) derivatives often involve harsh reagents, toxic solvents, and significant energy consumption. sruc.ac.uk The principles of green chemistry are driving the development of more sustainable and efficient synthetic routes. For 7-chloro-4-(trifluoromethyl)-1H-indole, future research will likely focus on minimizing environmental impact through innovative catalyst systems and reaction conditions.

Recent advancements in the trifluoromethylation of indoles highlight the move towards greener methodologies. Photocatalysis, for instance, offers a powerful tool for generating trifluoromethyl radicals under mild conditions, often without the need for external metal catalysts. thieme-connect.comnih.gov Strategies utilizing visible light and inexpensive organic dyes like Eosin Y can facilitate the functionalization of heteroarenes, reducing reliance on energy-intensive UV irradiation or costly metal catalysts. researchgate.net Furthermore, the development of catalyst-free and solvent-free reaction conditions, or the use of environmentally benign solvents like water, represents a significant step forward in the sustainable production of complex molecules. sruc.ac.ukresearchgate.net

| Green Chemistry Approach | Description | Potential Advantage for Synthesis | Reference |

|---|---|---|---|

| Visible-Light Photocatalysis | Utilizes visible light and a photocatalyst (e.g., organic dyes) to initiate reactions, such as trifluoromethylation, via radical pathways. | Reduces energy consumption, avoids harsh reagents, and often proceeds under mild, ambient conditions. | nih.govresearchgate.net |

| Catalyst-Free Synthesis | Reactions are designed to proceed without a catalyst, often initiated by light or thermal energy, using highly reactive reagents. | Eliminates catalyst cost, toxicity, and contamination of the final product; simplifies purification. | thieme-connect.com |

| Aqueous Media Synthesis | Utilizing water as a solvent for reactions like Michael additions or Friedel-Crafts type reactions. | Eliminates the use of volatile organic compounds (VOCs), improving safety and reducing environmental pollution. | sruc.ac.uk |

| Microwave-Assisted Synthesis | Employs microwave irradiation to rapidly heat reactions, often leading to dramatically reduced reaction times and improved yields. | Increases reaction efficiency, reduces energy use compared to conventional heating, and can enable novel reaction pathways. | acs.org |

Application of Machine Learning and Artificial Intelligence in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. astrazeneca.comacs.org For this compound, these computational tools can be applied to predict biological activity, optimize pharmacokinetic properties, and design novel derivatives with enhanced efficacy and safety profiles.

Quantitative Structure-Activity Relationship (QSAR) models, powered by ML algorithms like deep neural networks (DNNs), can identify correlations between the structural features of indole derivatives and their biological activities. nih.govtudublin.ie These models can screen vast virtual libraries of compounds based on the this compound scaffold to prioritize candidates for synthesis. mdpi.com Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can even design entirely new molecules from scratch, exploring novel chemical space around the core scaffold to identify compounds with desired properties. harvard.edu

| AI/ML Technique | Application in Drug Discovery | Relevance to this compound | Reference |

|---|---|---|---|

| Deep Neural Networks (DNNs) | Predicting bioactivity, toxicity, and ADMET properties; powering QSAR models. | Can predict the therapeutic potential and drug-likeness of novel derivatives. | nih.gov |

| Graph Neural Networks (GNNs) | Learning from molecular graph structures to predict properties and interactions. | Ideal for understanding how structural modifications to the indole core affect its function. | astrazeneca.com |

| Generative Models (VAEs, GANs) | De novo design of novel molecules with desired characteristics. | Can generate new, synthesizable indole derivatives optimized for a specific biological target. | harvard.edu |

| Reinforcement Learning | Optimizing multi-step synthetic pathways and molecular properties. | Aids in designing efficient syntheses and fine-tuning derivatives for multiple therapeutic objectives. | harvard.edu |

Exploration of Novel Chemical Transformations and Reactivity Patterns

Understanding the reactivity of the this compound core is crucial for developing synthetic routes to new derivatives. The indole ring is inherently electron-rich, making it highly reactive towards electrophiles, with the C3 position being the most common site of attack. youtube.comquimicaorganica.orgquora.com However, the presence of electron-withdrawing groups on the benzene (B151609) ring of this compound modulates this reactivity.

While electrophilic substitution at C3 remains a primary pathway, research is exploring more complex and site-selective functionalizations. quimicaorganica.orgchim.it For example, transition-metal-catalyzed C-H functionalization offers a powerful method for directly modifying other positions on the indole ring, including the less reactive C4-C7 positions on the benzene moiety. chim.itnih.gov Additionally, the reactivity of indoles towards radicals is an area of growing interest. Electron-deficient radicals, such as the trifluoromethyl radical, have been shown to add preferentially to the C2 position, a switch in regioselectivity from typical electrophilic additions. nih.gov Exploring these novel transformations will enable the synthesis of previously inaccessible analogues.

| Transformation Type | Description | Significance for this compound | Reference |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Reaction with an electrophile, typically occurring at the electron-rich C3 position of the pyrrole (B145914) ring. | A fundamental and reliable method for introducing a wide range of functional groups. | quimicaorganica.org |

| Radical Addition | Addition of a radical species. Electron-deficient radicals can selectively add to the C2 position. | Provides access to C2-functionalized derivatives, complementing electrophilic substitution. | nih.gov |

| Transition-Metal-Catalyzed C-H Functionalization | Direct activation and functionalization of C-H bonds using a metal catalyst (e.g., Pd, Rh). | Enables selective modification of otherwise unreactive positions on both the pyrrole and benzene rings. | chim.itnih.gov |

| Domino/Cascade Reactions | A sequence of intramolecular reactions, often triggered by a single event, to rapidly build molecular complexity. | Allows for the efficient, one-pot synthesis of complex polycyclic structures from simple indole precursors. | organic-chemistry.org |

Development of Advanced Methodologies for SAR and Mechanism of Action Studies

Determining the Structure-Activity Relationship (SAR) and Mechanism of Action (MoA) is fundamental to translating a lead compound into a viable drug candidate. For derivatives of this compound, this involves a synergistic combination of synthetic chemistry, biological screening, and computational modeling. nih.gov

Advanced SAR studies move beyond simple analogue synthesis. Techniques like 3D-QSAR, which considers the three-dimensional properties of molecules, provide more nuanced insights into the interactions between a ligand and its target. nih.govresearchgate.net Computational methods such as molecular docking can predict the binding poses of indole derivatives within a target protein's active site, guiding the rational design of more potent and selective inhibitors. mdpi.com These in silico predictions are then validated through the synthesis of targeted analogues and subsequent biological assays. Elucidating the MoA may involve a range of techniques, from enzymatic assays to cellular studies that probe downstream signaling pathways and phenotypic effects.

| Methodology | Description | Application to Indole Derivatives | Reference |

|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Correlates the 3D steric and electrostatic fields of molecules with their biological activity. | Provides a detailed 3D map of the structural features required for optimal activity. | nih.gov |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. | Helps visualize key interactions (e.g., hydrogen bonds, hydrophobic contacts) and guides rational drug design. | mdpi.com |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Creates a template for screening new compounds and designing novel scaffolds. | researchgate.net |

| Molecular Dynamics Simulations | Simulates the movement of a ligand-protein complex over time to assess binding stability. | Validates docking poses and provides insight into the dynamic nature of the binding interaction. | researchgate.net |

Role as a Privileged Scaffold for Diversification and Library Synthesis

The concept of "privileged scaffolds" is central to modern medicinal chemistry, describing molecular frameworks that can bind to multiple, distinct biological targets. ijpsr.infonih.gov The indole nucleus is a quintessential example of such a scaffold, forming the core of numerous approved drugs. rsc.orgnih.gov The compound this compound is a highly valuable starting point for building libraries of diverse compounds for high-throughput screening.

Combinatorial chemistry and Diversity-Oriented Synthesis (DOS) are two powerful strategies for generating large libraries of related molecules. acs.orgnih.gov Using this compound as a core, chemists can systematically introduce a wide variety of functional groups at different positions (e.g., the N1, C2, C3, and C5 positions). The chloro and trifluoromethyl groups provide unique electronic and steric properties while also serving as potential handles for further chemical modification. This systematic diversification allows for the exploration of a vast chemical space, significantly increasing the probability of discovering novel hits against new or challenging therapeutic targets.

| Library Synthesis Strategy | Description | Application to the Indole Scaffold | Reference |

|---|---|---|---|

| Combinatorial Chemistry | Systematic and repetitive covalent connection of a set of different "building blocks" to a core scaffold. | Rapid generation of large libraries by varying substituents at positions like N1, C2, and C3 of the indole core. | nih.gov |

| Diversity-Oriented Synthesis (DOS) | Aims to create structurally diverse and complex molecules, often mimicking natural products, from a common starting material. | Utilizes complex cascade reactions to transform the indole scaffold into a variety of polycyclic and stereochemically rich structures. | nih.gov |

| Multi-Component Reactions (MCRs) | Reactions where three or more starting materials react to form a single product in one pot, incorporating most or all of the atoms. | Efficiently combines the indole core with other building blocks to rapidly generate complex and diverse derivatives. | acs.org |

| Complexity-to-Diversity (CtD) Strategy | Starts with a complex, often natural product-based indole, and uses ring-distortion reactions to generate diverse new scaffolds. | Transforms a single complex indole into a library of unique, three-dimensional molecular frameworks. | nih.gov |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 7-chloro-4-(trifluoromethyl)-1H-indole?

- Answer: A two-step approach is typically used: (1) Introduction of the trifluoromethyl group at the 4-position via cross-coupling reactions (e.g., Kumada or Negishi coupling) using trifluoromethyl halides or organometallic reagents. (2) Chlorination at the 7-position using electrophilic chlorinating agents (e.g., NCS or Cl₂ in acidic media). For indole functionalization, tosylation methods involving NaH and sulfonyl chlorides (e.g., tosyl chloride) are effective for nitrogen protection . Solvent systems like PEG-400/DMF with CuI catalysis (as in analogous indole syntheses) can enhance reaction efficiency .

Q. How is the structure of this compound confirmed experimentally?

- Answer: Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying substituent positions and purity. For example, ¹⁹F NMR can confirm the trifluoromethyl group's presence, while ¹H NMR detects aromatic protons and chlorine-induced deshielding effects . High-resolution mass spectrometry (HRMS) provides molecular ion validation, and X-ray crystallography (using programs like SHELXL) resolves bond lengths and angles, as demonstrated for related chloroindoles .

Q. What safety protocols are recommended for handling halogenated indoles like this compound?

- Answer: Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential volatility. Store in airtight containers at 2–8°C, protected from light. Waste should be segregated and disposed via certified hazardous waste services, as outlined for similar fluorinated indoles .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

- Answer: Catalyst selection (e.g., CuI for coupling reactions) and solvent polarity (e.g., PEG-400/DMF mixtures) significantly impact yields . Microwave-assisted synthesis may reduce reaction times. For chlorination, optimizing stoichiometry and temperature minimizes byproducts like di- or tri-chlorinated species. Column chromatography (e.g., 70:30 EtOAc/hexane) effectively purifies the product .

Q. What strategies address discrepancies in crystallographic data for halogenated indoles?

- Answer: Contradictions in bond lengths or angles may arise from disorder or twinning. Use SHELX suite tools (SHELXD for phasing, SHELXL for refinement) to model disorder and apply restraints. High-resolution data (≤ 0.8 Å) and TWIN/BASF commands in SHELXL improve refinement accuracy, as shown in studies of chloroindole derivatives .

Q. How can regioselective functionalization of the indole core be achieved post-synthesis?

- Answer: Electrophilic substitution at the 3-position is favored due to indole’s electronic structure. For cross-coupling at the 2- or 4-positions, use directing groups (e.g., sulfonyl) or transition-metal catalysis (Pd-mediated Suzuki coupling), as demonstrated in biphenyl-indole hybrids . Introducing piperidine or trifluoromethyl groups (via reductive amination or fluorination) enhances bioactivity, as seen in related indole pharmacophores .

Q. What analytical techniques resolve challenges in purity assessment?

- Answer: Combine HPLC (with UV/vis detection) and TLC (using fluorescent indicators) to monitor reaction progress. For trace impurities, LC-MS/MS identifies byproducts via fragmentation patterns. Differential scanning calorimetry (DSC) detects polymorphic forms, critical for reproducibility in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。